D-HPGA Provides Higher Substrate Affinity for Penicillin G Acylase Compared to Phenylglycine Amide
In a direct head-to-head comparison of acyl donor substrates for penicillin G acylase from an uncultured Gammaproteobacteria at pH 7.0 and 30°C, D-4-hydroxyphenylglycine amide (D-HPGA) exhibited a Michaelis constant (KM) of 9.1 mM, whereas D-phenylglycine amide (D-PGA, the de-hydroxylated analog) exhibited a KM of 30 mM [1]. This represents a 3.3-fold higher apparent binding affinity for D-HPGA. The lower KM translates to a higher enzyme-substrate affinity, enabling efficient operation at lower acyl donor concentrations in industrial fed-batch processes.
| Evidence Dimension | Michaelis constant (KM) for penicillin G acylase (EC 3.5.1.11) |
|---|---|
| Target Compound Data | KM = 9.1 mM |
| Comparator Or Baseline | D-Phenylglycine amide (D-PGA): KM = 30 mM |
| Quantified Difference | 3.3-fold lower KM (higher affinity) for D-HPGA vs. D-PGA |
| Conditions | pH 7.0, 30°C; enzyme from uncultured Gammaproteobacteria bacterium |
Why This Matters
A procurement specification for D-HPGA over D-PGA is justified for processes operating at low substrate concentrations or requiring higher volumetric productivity, as the higher affinity directly improves catalytic efficiency and reduces enzyme loading costs.
- [1] BRENDA Enzyme Database. KM Value entry for D-4-hydroxyphenylglycine amide (Ligand ID 13998) and D-phenylglycine amide (search entry 668439/687881). Accessed via enzyme-information.de. View Source
